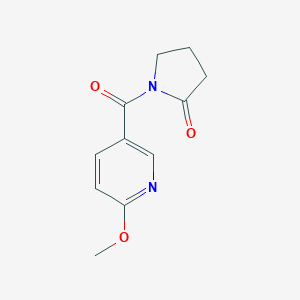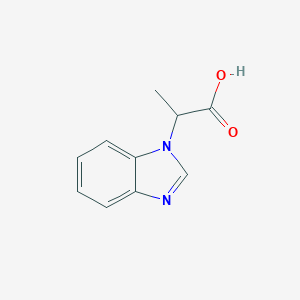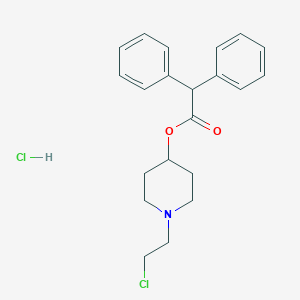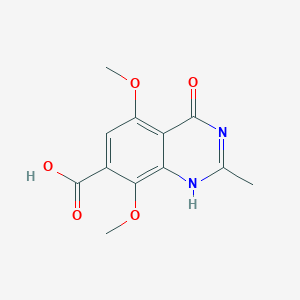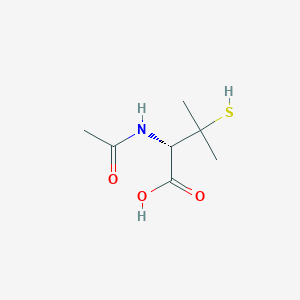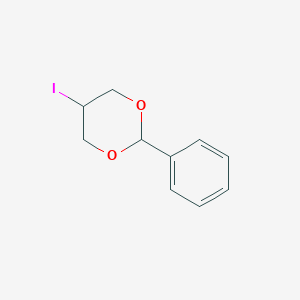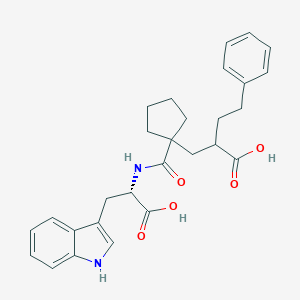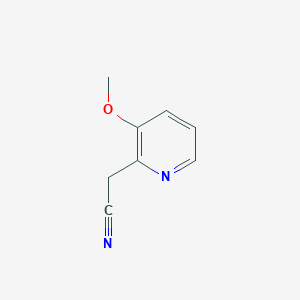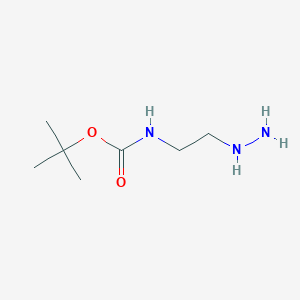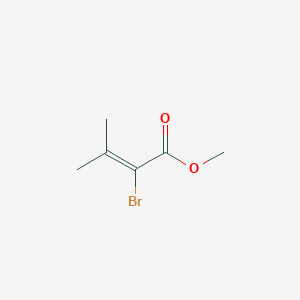![molecular formula C9H15NO2 B142365 Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI) CAS No. 140116-82-1](/img/structure/B142365.png)
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI), also known as isoxazole-4-acetone, is an organic compound with the molecular formula C9H13NO2. This compound is commonly used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of organic compounds. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit anti-inflammatory and analgesic properties, which may be related to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Isoxazole-4-acetone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may be useful in the treatment of inflammatory diseases. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit analgesic properties, which may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in lab experiments is its unique chemical properties, which make it a useful building block in the synthesis of various organic compounds. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been found to exhibit anti-inflammatory and analgesic properties, which may be useful in the development of new drugs for the treatment of inflammatory diseases and pain. However, one limitation of using Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in scientific research. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone may be useful in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in various fields.
Méthodes De Synthèse
The synthesis of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone can be achieved through several methods, including the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride and sodium acetate, or the reaction of 3-methyl-2-butanone with hydroxylamine-O-sulfonic acid and sodium acetate. These methods result in the formation of Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone in good yields.
Applications De Recherche Scientifique
Isoxazole-4-acetone has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)acetone has been used as a starting material for the synthesis of isoxazole-containing heterocycles, which have been found to exhibit a wide range of biological activities.
Propriétés
Numéro CAS |
140116-82-1 |
|---|---|
Nom du produit |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI) |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-(2-methyl-3-propan-2-yl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8(7(3)11)5-12-10(9)4/h5-6,9H,1-4H3 |
Clé InChI |
IGPYLYIVOKJTJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CON1C)C(=O)C |
SMILES canonique |
CC(C)C1C(=CON1C)C(=O)C |
Synonymes |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



